3-Mercaptohexan-1-ol-d5
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Overview
Description
3-Mercaptohexan-1-ol-d5 is a deuterated analog of 3-Mercaptohexan-1-ol, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptohexan-1-ol-d5 typically involves the deuteration of 3-Mercaptohexan-1-ol. Deuteration is achieved by replacing hydrogen atoms with deuterium through chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle deuterated reagents and ensure high purity and yield of the final product. The production process is carefully monitored to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Mercaptohexan-1-ol-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thioethers, esters.
Scientific Research Applications
3-Mercaptohexan-1-ol-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Mercaptohexan-1-ol-d5 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems or chemical reactions. The deuterium atoms provide a distinct signal in spectroscopic analyses, enabling precise quantification and analysis .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptohexan-1-ol: The non-deuterated analog with similar chemical properties but different isotopic composition.
6-Mercapto-1-hexanol: A structural isomer with the thiol group at a different position.
3-Mercapto-3-methylbutan-1-ol: A related compound with a different alkyl chain structure
Uniqueness
3-Mercaptohexan-1-ol-d5 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required .
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
139.27 g/mol |
IUPAC Name |
5,5,6,6,6-pentadeuterio-3-sulfanylhexan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/i1D3,2D2 |
InChI Key |
TYZFMFVWHZKYSE-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(CCO)S |
Canonical SMILES |
CCCC(CCO)S |
Origin of Product |
United States |
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